molecular formula C47H74O18 B14095388 Hemsloside Ma 1

Hemsloside Ma 1

Katalognummer: B14095388
Molekulargewicht: 927.1 g/mol
InChI-Schlüssel: BAJBCZHVQXVBMJ-JQISGYILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hemsloside Ma 1 is an organic compound with the molecular formula C47H74O18 and a molecular weight of 927.091. It is primarily used in scientific research related to life sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hemsloside Ma 1 involves multiple steps, including the extraction of raw materials from natural sources such as Hemsleya macrosperma. The compound is then purified through various chemical processes to achieve the desired purity level .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. These methods are designed to ensure high yield and purity, making the compound suitable for research and development purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Hemsloside Ma 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Hemsloside Ma 1 has a wide range of applications in scientific research. It is used in the study of various biological processes and pathways, making it valuable in fields such as biochemistry and pharmacology. The compound is also utilized in the development of new drugs and therapeutic agents .

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions. Its unique structure allows it to participate in complex chemical processes, making it a valuable tool for researchers .

Biology: In biology, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful compound for investigating cellular mechanisms .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, with the aim of developing new treatments .

Industry: In the industrial sector, this compound is used in the production of various products, including pharmaceuticals and biotechnological applications. Its versatility and effectiveness make it a valuable compound for industrial research and development .

Wirkmechanismus

The mechanism of action of Hemsloside Ma 1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Molecular Targets and Pathways: this compound targets specific proteins and enzymes within cells, influencing their activity and function. This modulation can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

These compounds, while similar in structure, have distinct properties and applications, making Hemsloside Ma 1 a unique and valuable compound for scientific research.

Eigenschaften

Molekularformel

C47H74O18

Molekulargewicht

927.1 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1

InChI-Schlüssel

BAJBCZHVQXVBMJ-JQISGYILSA-N

Isomerische SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.